molecular formula C20H22F3N3O4 B11503396 ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate

ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate

Cat. No.: B11503396
M. Wt: 425.4 g/mol
InChI Key: KYWBNGMXGUKDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE is a complex organic compound featuring a unique structure that includes a pyridine ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of the pyridine ring and the trifluoromethyl group. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE stands out due to its combination of a trifluoromethyl group, pyridine ring, and indole moiety, which confer unique chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C20H22F3N3O4

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]carbamate

InChI

InChI=1S/C20H22F3N3O4/c1-4-30-17(29)25-19(20(21,22)23)15-13(9-18(2,3)10-14(15)27)26(16(19)28)11-12-7-5-6-8-24-12/h5-8H,4,9-11H2,1-3H3,(H,25,29)

InChI Key

KYWBNGMXGUKDQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(C2=C(CC(CC2=O)(C)C)N(C1=O)CC3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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